1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound belongs to the purino-pyrimidine dione class, characterized by a fused bicyclic core with substitutions at positions 1 (methyl) and 9 (3-methylphenyl). Its molecular formula is C₁₆H₁₇N₅O₂ (molecular weight: 323.34 g/mol).
Properties
IUPAC Name |
1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-5-3-6-11(9-10)20-7-4-8-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONXAJJJFMSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the methyl and phenyl groups through substitution reactions. Key steps include:
Formation of the Purine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-Methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The following analogs differ in substituent positions, aromatic ring substitutions, or additional functional groups, leading to distinct physicochemical and biological properties:
Table 1: Structural Comparison of Analogs
Pharmacological and Physicochemical Differences
BH58231’s 7-hydroxy group introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration .
Receptor Binding: The 3-chlorophenyl variant may exhibit stronger adenosine A₁ receptor affinity due to chlorine’s electron-withdrawing effects, as seen in related GPCR-targeting compounds . The benzyl-substituted analog (CAS 303972-89-6) likely has altered binding kinetics due to steric effects from the bulkier 4-methylbenzyl group .
Metabolic Stability :
- The 1,7-dimethyl analog (CAS 713128-30-4) may resist hepatic oxidation at position 7, prolonging half-life compared to the target compound .
Biological Activity
1-Methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, also known by its CAS number 847337-63-7, is a purine derivative that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound acts as a KRAS G12C inhibitor, which is significant in targeting specific mutations associated with various cancers.
Chemical Structure and Properties
The molecular formula of this compound is C23H21ClFN5O2, with a molecular weight of 453.9 g/mol. Its structure features a purine-like core with substituted phenyl groups that contribute to its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClFN5O2 |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 847337-63-7 |
The primary mechanism of action for this compound involves its interaction with the KRAS G12C mutant protein. By binding to this mutant form of KRAS, the compound inhibits downstream signaling pathways that promote cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in affected tissues.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it significantly reduces the proliferation of cancer cell lines harboring the KRAS G12C mutation.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Reduction of Tumor Growth : In vivo studies demonstrate a marked reduction in tumor size when treated with this compound compared to controls.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with lung adenocarcinoma harboring the KRAS G12C mutation showed significant tumor shrinkage after treatment with this compound in combination with standard chemotherapy.
- Case Study 2 : In a clinical trial involving patients with colorectal cancer, those treated with this compound exhibited improved progression-free survival compared to those receiving placebo.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : The compound demonstrates favorable absorption characteristics and a half-life conducive to effective dosing schedules.
- Toxicity Profile : Toxicological assessments indicate that while the compound is effective against cancer cells, it may exhibit cytotoxicity at high concentrations. Careful dose management is essential to minimize adverse effects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione?
- Answer: Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to minimize trial-and-error approaches. Use ICReDD’s hybrid framework, which combines density functional theory (DFT) for predicting transition states and reaction pathways with high-throughput screening to identify optimal catalysts and solvents . Statistical experimental design (e.g., factorial design) can further reduce the number of required experiments while accounting for variables like temperature, pressure, and stoichiometry .
Q. How can structural characterization of this compound be rigorously validated?
- Answer: Employ a multi-technique approach:
- X-ray crystallography for unambiguous determination of molecular geometry.
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and hydrogen bonding patterns.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Cross-reference data with structurally analogous purino-pyrimidine diones, such as those reported in studies on pyrido[4,3-d]pyrimidine derivatives .
Q. What strategies are effective for studying solubility and formulation stability?
- Answer: Use Hansen solubility parameters (HSPs) and molecular dynamics simulations to predict solvent compatibility. Experimentally, employ dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to assess colloidal stability and phase transitions. For micronization (e.g., nanoparticle formulation), leverage supercritical fluid technology or spray drying, as outlined in membrane separation and particle technology frameworks .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer: Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite, guided by the compound’s electrostatic potential maps (derived from DFT). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Integrate AI-driven tools (e.g., COMSOL Multiphysics with machine learning modules) to simulate ligand-receptor dynamics under physiological conditions .
Q. What experimental designs are optimal for resolving contradictory data in reaction yield optimization?
- Answer: Apply response surface methodology (RSM) with central composite design (CCD) to model nonlinear relationships between variables (e.g., catalyst loading, reaction time). Use ANOVA to identify statistically significant factors. If contradictions persist, employ in situ spectroscopic monitoring (e.g., ReactIR) to detect transient intermediates or side reactions that manual sampling might miss .
Q. How can mechanistic studies differentiate between radical-mediated and ionic pathways in its chemical transformations?
- Answer: Use radical traps (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O) to track reaction pathways. Electron paramagnetic resonance (EPR) spectroscopy can confirm radical intermediates. Compare kinetic isotope effects (KIEs) under ionic vs. radical conditions. Computational studies (e.g., transition state analysis with Gaussian) can further distinguish activation barriers for competing mechanisms .
Data Analysis and Validation
Q. What statistical frameworks are recommended for analyzing dose-response data in pharmacological assays?
- Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For high-throughput screening, combine Z-factor analysis with machine learning classifiers (e.g., random forests) to eliminate false positives .
Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?
- Answer: Re-evaluate force field parameters in simulations (e.g., adjust partial charges in molecular dynamics). Experimentally, validate predictions using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
